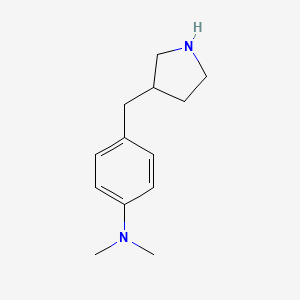

N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline

Description

N,N-Dimethyl-4-(pyrrolidin-3-ylmethyl)aniline is a tertiary amine featuring a pyrrolidine ring substituted at the 3-position with a methyl group linked to a para-N,N-dimethylaniline moiety. For instance, compounds like N,N-Dimethyl-4-(1-propylpyrrolidin-3-yl)aniline () share a pyrrolidine core and demonstrate moderate synthesis yields (19%) via palladium-catalyzed hydroarylation. The presence of the dimethylaniline group suggests strong electron-donating effects, which may influence reactivity in cross-coupling reactions or photophysical applications .

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline |

InChI |

InChI=1S/C13H20N2/c1-15(2)13-5-3-11(4-6-13)9-12-7-8-14-10-12/h3-6,12,14H,7-10H2,1-2H3 |

InChI Key |

KYBAOPXNBCESHW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline typically involves the reaction of 4-(pyrrolidin-3-ylmethyl)aniline with dimethylamine under suitable conditions. One common method involves the use of a reductive amination reaction, where the aniline derivative is reacted with formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted aniline derivatives with different functional groups on the benzene ring.

Scientific Research Applications

Chemistry: N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Key Observations :

Table 2: Optical and Functional Comparisons

Key Observations :

- The pyrimidoindazol derivative () demonstrates notable fluorescence, suggesting applications in optoelectronics or sensing, whereas the pyrrolidine analog’s photophysical data remain unexplored .

- Schiff base derivatives () highlight the role of imine groups in biological activity, a structural feature absent in the target compound .

Stability and Functional Group Impact

- Dithiane Derivatives : N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline () incorporates a sulfur-rich dithiane ring, which may enhance stability under oxidative conditions but reduce solubility in polar solvents compared to pyrrolidine-based compounds .

Biological Activity

N,N-Dimethyl-4-(pyrrolidin-3-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a dimethylamino group and a pyrrolidine ring, which contribute to its unique chemical properties. The structural formula can be represented as follows:

This configuration enhances its ability to interact with various biological targets, making it a subject of extensive research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Receptor Binding : The compound acts as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Cellular Signaling Modulation : By affecting signaling pathways, the compound can induce changes in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results suggest that the compound can serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF7 (breast cancer) | 15.2 |

| A549 (lung cancer) | 12.8 |

These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Neuropharmacological Effects

The compound has been evaluated for neuropharmacological effects, particularly in relation to neurotransmitter modulation. Studies indicate that it may enhance dopamine receptor activity, suggesting potential applications in treating neurodegenerative diseases:

- Dopamine Release : Increases in dopamine levels were observed in animal models.

- Behavioral Studies : Improved cognitive function was noted in tests assessing memory and learning capabilities.

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections showed a significant reduction in infection rates after treatment with formulations containing this compound.

- Case Study 2 : Preclinical models indicated that the compound could reduce tumor size significantly when combined with standard chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.